molecular formula C9H10O B1213304 (2,3-Epoxypropyl)benzene CAS No. 4436-24-2

(2,3-Epoxypropyl)benzene

Cat. No.: B1213304
CAS No.: 4436-24-2
M. Wt: 134.17 g/mol
InChI Key: JFDMLXYWGLECEY-UHFFFAOYSA-N
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Description

(2,3-Epoxypropyl)benzene, also known as (phenylmethyl)oxirane, is an organic compound with the molecular formula C9H10O. It is characterized by the presence of an epoxide group attached to a benzene ring. This compound is a colorless liquid with a boiling point of approximately 98-100°C at 17 mmHg .

Mechanism of Action

Target of Action

(2,3-Epoxypropyl)benzene, also known as 2-Benzyloxirane, is a chemical compound with the empirical formula C9H10O

Mode of Action

It’s known that epoxides like this compound can undergo reactions with nucleophiles present in biological systems, such as the amine groups in proteins or the nucleobases in dna . This can lead to modifications in these macromolecules, potentially altering their function.

Biochemical Pathways

It’s known that epoxides can be metabolized in the body via the epoxide hydrolase pathway . This pathway involves the conversion of the epoxide to a diol, which is generally less reactive and can be further metabolized or excreted from the body.

Pharmacokinetics

Given its physical properties such as a density of 102 g/mL at 25 °C (lit) , it can be inferred that it may have good bioavailability

Result of Action

It’s also worth noting that exposure to this compound may cause skin and eye irritation, and may also cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the pH and temperature of the environment. Moreover, its stability can be affected by exposure to light and heat. It’s also important to note that safety measures should be taken to avoid inhalation of vapor or mist and to prevent contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

(2,3-Epoxypropyl)benzene plays a crucial role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. One of the primary enzymes that interact with this compound is epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide group, converting this compound into its corresponding diol. The interaction between this compound and epoxide hydrolase is highly enantioselective, meaning that the enzyme preferentially acts on one enantiomer over the other . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its metabolic processing .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis in certain cell types by activating caspases, which are enzymes involved in programmed cell death . This compound also affects cell signaling pathways, particularly those related to oxidative stress and inflammation. For example, this compound can modulate the expression of genes involved in the cellular response to oxidative stress, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The epoxide group of this compound can form covalent adducts with nucleophilic sites on proteins and DNA, leading to potential genotoxic effects . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of its corresponding diol . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects, including liver damage and oxidative stress . Studies have shown that there is a threshold dose above which this compound induces significant adverse effects, such as apoptosis and inflammation . It is important to carefully control the

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Epoxypropyl)benzene can be synthesized through the epoxidation of allylbenzene. One common method involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to oxidize allylbenzene, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the careful control of temperature, pressure, and the concentration of reactants to achieve efficient epoxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an aromatic benzene ring and an epoxide group. This structure imparts specific reactivity and properties that are distinct from other epoxide-containing compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-benzyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDMLXYWGLECEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032201
Record name Phenylpropylene oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4436-24-2
Record name 2-(Phenylmethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4436-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylbenzene 2',3'-epoxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, (phenylmethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4327
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylpropylene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-Epoxypropyl)benzene
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Record name 2-BENZYLOXIRANE
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Synthesis routes and methods I

Procedure details

A solution of m-chloroperbenzoic acid (mCPBA; 17 g, 0.1 mol) in 120 mL of methylene chloride was added (at ambient temperature) dropwise to a solution of allyl benzene (10 g, 85 mmol) in 200 mL of methylene chloride. After the reaction mixture was stirred for 5 h with a mechanical stirrer, 5 additional grams of m-CPBA were added and the reaction mixture stirred for another 2 h. The reaction mixture was then diluted with 200 mL of ether, washed with 2×100 mL of aqueous sodium bisulfite solution, 1×100 mL of aqueous sodium bicarbonate solution and 1×100 mL of brine. The organic solution was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by bulb-to-bulb distillation (60° C., 0.1 mm) to give 8.5 g (77% yield) of 1-benzyl ethylene oxide as a clear colorless liquid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of m chloroperbenzoic acid (mCPBA; 17 g, 0.1 mol) in 120 mL of methylene chloride was added (at ambient temperature) dropwise to a solution of allyl benzene (10 g, 85 mmol) in 200 mL of methylene chloride. After the reaction mixture was stirred for 5 h with a mechanical stirrer, 5 additional qrams of m CPBA were added and the reaction mixture stirred for another 2 h. The reaction mixture was then diluted with 200 mL of ether, washed with 2×100 mL of aqueous sodium bisulfite solution, 1×100 mL of aqueous sodium bicarbonate solution and 1×100 mL of brine. The organic solution was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by bulb-to-bulb distillation (60° C., 0.1 mm) to give 8.5 g (77% yield) of 1-benzyl ethylene oxide as a clear colorless liquid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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